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Compound of Interest

2-Isopropyl-1,3-dioxane-5-
Compound Name: ) ]
carboxylic Acid

Cat. No.: B133906

An Application Note on the Comprehensive Characterization of 2-lsopropyl-1,3-dioxane-5-
carboxylic Acid

Introduction

2-Isopropyl-1,3-dioxane-5-carboxylic acid (CAS No. 116193-72-7) is a key chemical
intermediate, notably in the synthesis of lobitridol, a non-ionic, low-osmolar X-ray contrast
agent.[1][2] The precise structural integrity and purity of this intermediate are paramount to
ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This
application note provides a comprehensive guide to the analytical techniques and detailed
protocols for the thorough characterization of this compound, designed for researchers, quality
control analysts, and drug development professionals.

Our approach is multi-faceted, employing a suite of orthogonal analytical techniques to build a
complete profile of the molecule. This ensures not only the confirmation of its identity but also a
rigorous assessment of its purity. We will delve into the causality behind methodological
choices, providing not just protocols, but a framework for robust analytical validation.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical
workflow.
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Property Value Source(s)
Molecular Formula CsH1404 [11[31[4][5]
Molecular Weight 174.19 g/mol [11[31[41[5]
CAS Number 116193-72-7 [4][6]
2-(propan-2-yl)-1,3-dioxane-5-
UPAC Name ca(rFt))ofyIic ac)i/ci o]
Appearance Off-white to white solid [11[7]
Solubility Soluble in Chloroform [11[3]

Analytical Workflow Overview

A systematic approach is crucial for the definitive characterization of a chemical entity. The

following workflow ensures that structural elucidation, purity assessment, and functional group

identification are performed in a logical sequence.
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Caption: Integrated workflow for the characterization of 2-Isopropyl-1,3-dioxane-5-carboxylic
Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular
structure of organic compounds in solution.[6] It provides detailed information about the
carbon-hydrogen framework, atomic connectivity, and stereochemistry.

Principle of the Technique

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field,
nuclei like *H and 13C absorb and re-emit electromagnetic radiation at specific frequencies.
These frequencies (chemical shifts) are highly sensitive to the local electronic environment,
allowing differentiation of atoms in distinct positions within the molecule. Coupling between
adjacent nuclei provides further information on connectivity.

Protocol: *H and 3C NMR

e Sample Preparation:
o Accurately weigh 5-10 mg of the 2-Isopropyl-1,3-dioxane-5-carboxylic acid sample.

o Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCIs), in
a standard 5 mm NMR tube. The choice of CDCIs is based on the compound's known
solubility.[1]

o Add a small amount of Tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
e Instrument Parameters (Example: 400 MHz Spectrometer):
o H NMR:
» Spectral Width: -2 to 14 ppm

» Pulse Angle: 30-45°
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= Acquisition Time: ~4 seconds
» Relaxation Delay: 2 seconds

» Number of Scans: 16-64 (adjust for signal-to-noise)

o 1BC NMR:

Spectral Width: 0 to 200 ppm

Pulse Program: Proton-decoupled (e.g., zgpg30)

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more (due to low natural abundance of 13C)

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Perform phase correction and baseline correction.

[e]

Calibrate the spectrum using the TMS signal at 0.00 ppm.

o

Integrate the *H NMR signals and pick peaks for both *H and 13C spectra.

Data Interpretation and Expected Signals

The 1,3-dioxane ring typically adopts a stable chair conformation to minimize steric strain. In
the more stable trans isomer, the bulky isopropyl and carboxylic acid groups are expected to
occupy equatorial positions to reduce steric hindrance.[6]

Expected *H NMR Signals:
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Expected
Proton . . . . .
. Chemical Shift  Multiplicity Integration Rationale
Assighment
(6 ppm)
Acidic proton,
) ) subject to
Carboxylic Acid _
10.0-12.0 Broad Singlet 1H hydrogen
(-COOH) )
bonding and
exchange.[6]
Located between
two
electronegative
Acetal Proton oxygen atoms.
45-5.0 Doublet 1H
(C2-H) Coupled to the
isopropyl
methine proton.
[6]
Diastereotopic
) ) protons of the
Dioxane Ring Complex ] )
3.5-45 ) 4H dioxane ring,
(C4-H, C6-H) Multiplets )
showing complex
splitting patterns.
Proton on the
Dioxane Ring ) carbon bearing
25-3.0 Multiplet 1H
(C5-H) the carboxyl
group.
Coupled to the
Isopropyl
) ) C2-H proton and
Methine (- 1.8-2.2 Multiplet 1H )
the six methyl
CH(CHs)2)
protons.
Equivalent
Isopropyl methyl groups
Methyls (- 09-1.2 Doublet 6H coupled to the
CH(CHs)2) isopropyl
methine proton.
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Expected 3C NMR Signals:

Expected Chemical Shift (d

Carbon Assignment Rationale
ppm)
] ) Typical range for a carboxylic
Carboxylic Acid (-COOH) 175-185 ]
acid carbonyl carbon.
Carbon bonded to two oxygen
Acetal Carbon (C2) 95-105
atoms.
) ) Methylene carbons adjacent to
Dioxane Ring (C4, C6) 65-75
oxygen atoms.
_ _ Methine carbon bearing the
Dioxane Ring (C5) 40 - 50
carboxyl group.
Isopropyl Methine (-CH(CH3s)2) 30-35 Isopropyl methine carbon.

Equivalent isopropyl methyl
Isopropyl Methyls (-CH(CHs)2) 15-20
carbons.

Mass Spectrometry (MS): Molecular Weight
Verification

MS is an essential technique for confirming the molecular weight of a compound and can
provide structural information through analysis of fragmentation patterns.

Principle of the Technique

MS measures the mass-to-charge ratio (m/z) of ionized molecules. The sample is ionized, and
the resulting ions are accelerated into a mass analyzer where they are separated based on
their m/z. For this molecule, a soft ionization technique like Electrospray lonization (ESI) is
preferable to minimize fragmentation and clearly observe the molecular ion.

Protocol: ESI-MS

e Sample Preparation:
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o Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or
acetonitrile/water.

o The carboxylic acid can be analyzed in either positive or negative ion mode. Negative
mode ([M-H]") is often very sensitive for carboxylic acids.

e Instrument Parameters (Example: ESI-QToF):
o lonization Mode: ESI Negative
o Capillary Voltage: 2.5 - 3.5 kV
o Cone Voltage: 20 - 40 V (low voltage to preserve molecular ion)
o Source Temperature: 100 - 120 °C
o Desolvation Temperature: 250 - 350 °C

o Mass Range: m/z 50 - 500

Data Interpretation

e Molecular lon: The molecular formula is CsH1404, with a monoisotopic mass of 174.0892
g/mol .

o Expected lon (Negative Mode): Look for the deprotonated molecule [M-H]~ at m/z 173.0819.

o Expected lon (Positive Mode): Look for the protonated molecule [M+H]* at m/z 175.0965 or
the sodium adduct [M+Na]* at m/z 197.0784.

e Fragmentation: While soft ionization minimizes this, some characteristic losses may be
observed, such as the loss of H20 (18 Da) or CO:2 (44 Da) from the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Identification

FTIR is a rapid and non-destructive technique used to identify the functional groups present in
a molecule by measuring its absorption of infrared radiation.
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Principle of the Technique

Chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a
sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an
absorption spectrum that serves as a molecular "fingerprint.”

Protocol: Attenuated Total Reflectance (ATR)-FTIR

e Sample Preparation:
o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

e |nstrument Parameters:

o

Spectral Range: 4000 - 400 cm~*

Resolution: 4 cm™—1

o

Number of Scans: 16-32

[¢]

Mode: Absorbance

[e]

Data Interpretation

The FTIR spectrum provides clear evidence for the key functional groups in the molecule.
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2-Isopropyl-1,3-dioxane-
5-carboxylic Acid

O-H Stretch
(Carboxylic Acid)

C-O Stretch
(Acetal/Acid)

C-H Stretch C=0 Stretch
(Aliphatic) (Carboxylic Acid)

Expected Range Expected Range

Expected Range

~2500-3300 cm~1 (very broad) T ~2850-3000 cm—1 T ~1700-1725 cm~1 (strong) T ~1000-1300 cm~1 (strong) T

Click to download full resolution via product page

Caption: Key vibrational modes for FTIR analysis of the target molecule.

Expected FTIR Absorption Bands:
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Expected
Vibrational Mode Wavenumber Appearance Rationale
(cm™)

Characteristic of the
hydrogen-bonded
O-H Stretch 2500 - 3300 Very broad, strong hydroxyl group in a

carboxylic acid dimer.

[6]

Aliphatic C-H
i stretching from the
C-H Stretches 2850 - 3000 Medium to strong ) )
isopropyl and dioxane

ring groups.[6]

Carbonyl stretch of
C=0 Stretch 1700 - 1725 Strong, sharp ] ]
the carboxylic acid.

Multiple strong bands

from the C-O bonds of

the carboxylic acid
C-O Stretches 1000 - 1300 Strong

and the C-O-C acetal

linkages in the

dioxane ring.[6]

High-Performance Liquid Chromatography (HPLC):
Purity Assessment

HPLC is the industry-standard method for determining the purity of pharmaceutical compounds
and for quantifying impurities.[8]

Principle of the Technique

HPLC separates components of a mixture based on their differential partitioning between a
stationary phase (the column) and a mobile phase. For a moderately polar compound like a
carboxylic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where the
stationary phase is nonpolar and the mobile phase is polar.
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Protocol: RP-HPLC with UV Detection

e Sample Preparation:

o Prepare a stock solution of the sample at 1.0 mg/mL in a suitable diluent (e.g., 50:50
Acetonitrile:Water).

o Prepare a working standard for analysis at ~0.1 mg/mL by diluting the stock solution.
o Filter all solutions through a 0.45 pum syringe filter before injection.

e |nstrument Parameters:
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Parameter

Recommended Condition

Rationale

Column

C18, 4.6 x 150 mm, 5 pm

Standard nonpolar stationary
phase for good retention and
separation of moderately polar

analytes.

Mobile Phase A

Water with 0.1% Formic Acid

Acidifying the mobile phase
suppresses the ionization of
the carboxylic acid, leading to
better peak shape and

retention.[9]

Mobile Phase B

Acetonitrile with 0.1% Formic
Acid

Common organic modifier in
RP-HPLC.[8]

A gradient elution ensures that

any impurities with different

Gradient 10% B to 90% B over 20 min N _

polarities are effectively

separated and eluted.

] Standard flow rate for a 4.6

Flow Rate 1.0 mL/min

mm ID column.

Controlled temperature
Column Temperature 30°C ensures reproducible retention

times.
Injection Volume 10 pL

Carboxylic acids lack a strong

chromophore but show
Detector UV at 210 nm

absorbance at low UV

wavelengths.

Data Interpretation

o Purity: The purity of the sample is determined by calculating the area percentage of the main
peak relative to the total area of all peaks in the chromatogram. A purity of 299% is often
required for pharmaceutical intermediates.[7]
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e Retention Time: The retention time of the main peak should be consistent and reproducible.

o Impurity Profile: The method should be capable of separating potential impurities, such as
starting materials from the synthesis or degradation products.[10] HPLC is used to monitor
the reaction completion during synthesis.[10]

Conclusion

The combination of NMR, MS, FTIR, and HPLC provides a robust and comprehensive
analytical toolkit for the complete characterization of 2-Isopropyl-1,3-dioxane-5-carboxylic
Acid. NMR serves as the primary tool for unambiguous structural elucidation, while MS
confirms the molecular weight. FTIR provides rapid confirmation of essential functional groups,
and HPLC delivers a precise, quantitative assessment of purity. Together, these techniques
ensure that the material meets the stringent quality requirements for its use in pharmaceutical
manufacturing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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